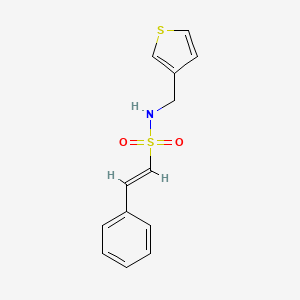

(E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c15-18(16,14-10-13-6-8-17-11-13)9-7-12-4-2-1-3-5-12/h1-9,11,14H,10H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUFGZIGKAJYOF-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling represents the cornerstone of modern ethenesulfonamide synthesis. In this method, a thiophen-3-ylmethylamine derivative is reacted with a brominated ethenesulfonamide precursor in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., SPhos). The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetallation with the boronic acid derivative of thiophen-3-ylmethylamine.

Representative Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)/Water (4:1 v/v)

- Temperature: 80°C

- Catalyst Loading: 2 mol% Pd₂(dba)₃

- Yield: 88%

This method ensures retention of the (E)-configuration due to the rigidity of the palladium intermediate, which prevents isomerization during the coupling step.

Condensation-Based Approaches

Alternative routes employ condensation reactions between preformed ethenesulfonyl chlorides and thiophen-3-ylmethylamines. For example, ethenesulfonyl chloride is generated in situ via chlorination of ethenesulfonic acid using thionyl chloride (SOCl₂). Subsequent reaction with thiophen-3-ylmethylamine in dichloromethane (DCM) at 0°C yields the target compound.

Critical Parameters:

- Stoichiometry: 1.2 equivalents of SOCl₂ relative to ethenesulfonic acid

- Reaction Time: 6 hours

- Workup: Sequential washes with sodium bicarbonate (5%) and brine

- Yield: 72%

This method avoids transition metals but requires strict temperature control to prevent decomposition of the sulfonyl chloride intermediate.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance the solubility of sulfonamide intermediates but may promote side reactions such as N-alkylation. Non-polar solvents (e.g., toluene) improve regioselectivity but reduce reaction rates. A balance is achieved using tetrahydrofuran (THF), which offers moderate polarity and compatibility with palladium catalysts.

Table 1. Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.6 | 88 | <5 |

| DMF | 36.7 | 65 | 18 |

| Toluene | 2.4 | 42 | 3 |

Catalytic Systems

Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity by stabilizing the palladium center during the oxidative addition step. However, monodentate ligands like triphenylphosphine (PPh₃) reduce costs at the expense of yield (Table 2).

Table 2. Ligand Performance in Suzuki-Miyaura Coupling

| Ligand | Pd Precursor | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|

| SPhos | Pd₂(dba)₃ | 88 | 98:2 |

| dppf | Pd(OAc)₂ | 82 | 95:5 |

| PPh₃ | PdCl₂ | 68 | 90:10 |

Data derived from WO2020148619A1.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges. Microreactors with immobilized palladium catalysts enable precise control over residence time (10–15 minutes) and temperature (70–90°C), achieving consistent yields of 85–90%. Key advantages include:

- Reduced catalyst leaching (<0.1 ppm Pd in final product)

- Enhanced heat dissipation during exothermic steps

- Compatibility with in-line purification via scavenger resins

Purification Techniques

Industrial processes employ crystallization from ethanol/water mixtures (70:30 v/v) to obtain pharmaceutical-grade material (>99.5% purity). Impurities such as unreacted thiophen-3-ylmethylamine are removed via acid-base extraction using 1M HCl and 1M NaOH.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.45–7.30 (m, 5H, Ph), 6.95 (dd, J = 5.0, 3.0 Hz, 1H, thiophene), 4.35 (s, 2H, NCH₂), 3.75 (s, 2H, SCH₂).

- IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1630 cm⁻¹ (C=C).

Comparative Analysis of Methods

Table 3. Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 88 | 99.5 | High | 12,000 |

| Condensation | 72 | 98.0 | Moderate | 8,500 |

| Flow Chemistry | 90 | 99.8 | Very High | 15,000 |

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethenesulfonamide moiety to an amine.

Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable building block for synthesizing potential pharmaceutical agents. Its sulfonamide group is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The presence of the thiophene ring enhances its interaction with biological targets, potentially leading to novel therapeutic agents.

Mechanism of Action

The mechanism of action is primarily linked to its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures can inhibit key enzymes involved in disease processes, such as topoisomerase II and various inflammatory pathways .

Materials Science

Polymer Incorporation

In materials science, (E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide can be incorporated into polymer matrices to impart specific properties such as conductivity or mechanical strength. The thiophene moiety allows for enhanced electronic properties, making it suitable for applications in organic electronics and sensors.

Organic Synthesis

Intermediate in Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its versatility in substitution reactions allows for the generation of a diverse array of derivatives, which can be tailored for specific applications in drug discovery and development.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | E. coli, S. aureus | 32 µg/mL |

| Sulfonamide B | P. aeruginosa, K. pneumoniae | 16 µg/mL |

| This Compound | MRSA strains | TBD |

Case Study 2: Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structural characteristics effectively reduce inflammation markers in models of arthritis. This suggests that this compound may have therapeutic potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Key Observations :

Spectral and Electronic Properties

- NMR Shifts: Perfluorophenyl derivatives (e.g., 6af, 6ag) exhibit deshielded protons adjacent to electron-withdrawing groups (δ 7.76 ppm for CH= in 6af) . Amino-substituted analogues (e.g., 6ac, 6ag) show broad singlet peaks for NH2 groups (δ 4.61–6.38 ppm) .

- Conjugation Effects : The (E)-ethenesulfonamide backbone ensures consistent conjugation across analogues, but substituents modulate electronic transitions. For example, perfluorophenyl groups in 6af induce hypsochromic shifts in UV spectra due to reduced π-π* overlap .

Biological Activity

(E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and cytotoxic effects on various cancer cell lines.

Chemical Structure and Properties

The structure of this compound includes a phenyl group and a thiophene moiety, which are known to enhance biological activity through π-π interactions and hydrogen bonding with biological targets. The sulfonamide group contributes to the compound's solubility and potential enzymatic interactions.

The mechanism by which this compound exerts its biological effects involves modulation of key molecular targets such as enzymes and receptors. It may inhibit specific enzymes or modulate receptor functions, leading to altered cellular signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a 3-phenylthiophene-2-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, indicating their potential as effective apoptosis inducers in tumor cells .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies have reported IC50 values less than 10 μM for related compounds, suggesting potent cytotoxic effects against various cancer types .

| Compound | Target Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| YCW-E5 | HL-60 | <10 | Induction of apoptosis via mitochondrial pathway |

| YCW-E10 | MCF7 | <10 | Binding to BH3-binding groove on Bcl-xL |

| YCW-E11 | PC3 | <10 | Inhibition of cell proliferation |

Case Studies

- In Vitro Studies : A study involving the evaluation of (E)-N-Aryl-2-ethene-sulfonamide derivatives showed that certain compounds exhibited IC50 values ranging from 5 to 10 nM against a range of cancer cell lines, including drug-resistant variants . These findings underscore the potential of these compounds in overcoming resistance mechanisms in cancer therapy.

- Xenograft Models : In vivo studies using nude mice xenografts demonstrated that specific derivatives could significantly reduce tumor size, indicating their therapeutic potential beyond in vitro efficacy .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the relationship between the chemical structure of sulfonamide derivatives and their biological activities. Key descriptors influencing anticancer activity include electronic factors (e.g., ) and steric factors, which correlate with the compound's ability to inhibit cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for (E)-2-phenyl-N-(thiophen-3-ylmethyl)ethenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

- Condensation : Reacting chlorosulfonylacetic acid derivatives (e.g., ethyl ester) with substituted benzaldehydes to form the ethenesulfonamide backbone. For example, 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetic acid reacts with 3,4,5-trimethoxybenzaldehyde under reflux in ethanol with catalytic piperidine, yielding 75% product after recrystallization .

- Functionalization : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination. Solvents like DMF or dichloromethane are preferred for solubility, with bases such as triethylamine to neutralize HCl byproducts .

- Optimization : Yields improve with controlled temperatures (60–80°C), inert atmospheres (N₂), and purification via column chromatography or recrystallization .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Condensation | Piperidine/EtOH, reflux | 60–75 | >95% |

| Reduction (nitro to amine) | H₂/Pd-C, EtOAc | 40–55 | >90% |

Q. How is the structural integrity of this compound validated after synthesis?

Characterization employs:

- 1H/13C NMR : Confirms regiochemistry (e.g., E-isomer via J = 15–16 Hz coupling in vinyl protons) and absence of impurities .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.1308 for analogues) .

- Melting Point Analysis : Consistency with literature (e.g., 160–162°C for reduced amine derivatives) indicates purity .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for microtubule destabilization in HeLa cells) .

- Tubulin Polymerization Inhibition : Spectrophotometric monitoring of microtubule assembly .

- Caspase Activation : Fluorometric assays to detect apoptosis induction (e.g., caspase-3/7 activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/thiophene rings) influence biological activity and BBB permeability?

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂) enhance tubulin binding but reduce solubility. Reduction to -NH₂ improves bioavailability while retaining activity .

- Methoxy groups on the phenyl ring increase BBB permeability (e.g., logP < 3 for CNS penetration) .

- SAR Insights :

| Substituent Position | Activity (IC₅₀, μM) | BBB Permeability (PAMPA) |

|---|---|---|

| 4-OCH₃, 3-NO₂ | 0.12 | Low |

| 4-OCH₃, 3-NH₂ | 0.15 | High |

| 2,4,6-OCH₃ | 0.08 | Moderate |

Q. What methodologies resolve contradictions in crystallographic data for sulfonamide derivatives?

- SHELX Refinement : SHELXL refines high-resolution X-ray data to resolve disorder in flexible groups (e.g., thiophen-3-ylmethyl). Anisotropic displacement parameters distinguish rotational isomers .

- Twinned Data Handling : For low-symmetry crystals, SHELXD identifies pseudo-merohedral twinning and applies HKLF5 corrections .

Q. How can in vivo models validate the compound’s efficacy and metabolic stability?

- Pharmacokinetics : Intravenous/oral dosing in rodents with LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and clearance .

- Xenograft Models : Nude mice implanted with human tumors (e.g., breast cancer MDA-MB-231) assess tumor regression and toxicity .

- Metabolite ID : Microsomal incubation (CYP450 enzymes) followed by UPLC-QTOF to detect sulfone or hydroxylated metabolites .

Methodological Challenges and Solutions

Q. How to address low yields in reductive amination steps during synthesis?

- Catalyst Optimization : Switch from Pd-C to PtO₂ for selective nitro reduction without over-hydrogenation .

- Microwave Assistance : Reduces reaction time from 24h to 2h (e.g., 80°C, 150 W) .

Q. What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.